molecular formula C6H6ClN3O4S2[13C]D2 B602470 Hydrochlorothiazide-13C,d2 CAS No. 1190006-03-1

Hydrochlorothiazide-13C,d2

Cat. No.: B602470
CAS No.: 1190006-03-1
M. Wt: 300.74
InChI Key:
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Description

Hydrochlorothiazide-13C,d2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of hydrochlorothiazide, a well-known diuretic medication used to treat hypertension and edema. The stable isotopes, carbon-13 and deuterium, are incorporated into the molecular structure to facilitate various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrochlorothiazide-13C,d2 is synthesized by incorporating carbon-13 and deuterium into the molecular structure of hydrochlorothiazide. One common method involves the reaction of paraformaldehyde with 5-chloro-2,4-disulfamoylaniline in nonaqueous media. Another method involves the reaction of formaldehyde with 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide in an aqueous alkaline solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is carefully controlled to ensure the incorporation of stable isotopes and to maintain the purity and quality of the final product. The compound is then purified and packaged for use in research and analytical applications.

Chemical Reactions Analysis

Types of Reactions

Hydrochlorothiazide-13C,d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hydrochlorothiazide-13C,d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of hydrochlorothiazide in the body.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

    Biological Research: Helps in studying the interaction of hydrochlorothiazide with biological targets.

    Medical Research: Used in the development and testing of new diuretic drugs and treatments for hypertension.

Comparison with Similar Compounds

Similar Compounds

    Chlorthalidone: Another thiazide-like diuretic used to treat hypertension.

    Indapamide: A thiazide-like diuretic with similar applications.

    Metolazone: Another diuretic with a similar mechanism of action.

Uniqueness

Hydrochlorothiazide-13C,d2 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The incorporation of carbon-13 and deuterium allows for precise tracing and analysis in various scientific studies, setting it apart from other similar compounds .

Properties

IUPAC Name

6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUFKLXOESDKRF-QFNKQLDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662001
Record name 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190006-03-1
Record name 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is Hydrochlorothiazide-13C,d2 used in these studies?

A: this compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying hydrochlorothiazide in biological samples like plasma [, ].

Q2: What are the advantages of using a stable isotope-labeled internal standard like this compound?

A2: Stable isotope-labeled internal standards offer several advantages:

  • Correction for Variability: Its use helps to correct for variations during sample processing and ionization in the mass spectrometer, leading to more accurate and reliable quantification [, ].

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